molecular formula C6H4BrClIN B3110928 4-Bromo-6-chloro-3-iodo-2-methylpyridine CAS No. 1809161-45-2

4-Bromo-6-chloro-3-iodo-2-methylpyridine

Cat. No.: B3110928
CAS No.: 1809161-45-2
M. Wt: 332.36 g/mol
InChI Key: WKRWDLWDCXVEIK-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-3-iodo-2-methylpyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-3-iodo-2-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the halogenation of 2-methylpyridine through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-3-iodo-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable in pharmaceuticals and material sciences .

Scientific Research Applications

4-Bromo-6-chloro-3-iodo-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-3-iodo-2-methylpyridine depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. The presence of multiple halogen atoms allows for selective reactivity, making it a versatile intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-iodo-3-methylpyridine
  • 6-Bromo-2-chloro-3-iodo-4-methylpyridine
  • 4-Bromo-2-chloro-3-iodopyridine

Uniqueness

4-Bromo-6-chloro-3-iodo-2-methylpyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

4-bromo-6-chloro-3-iodo-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c1-3-6(9)4(7)2-5(8)10-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRWDLWDCXVEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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